molecular formula C11H10N2O4S2 B2687883 3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 944894-25-1

3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B2687883
CAS No.: 944894-25-1
M. Wt: 298.33
InChI Key: MASQQIBCNPIYGN-UHFFFAOYSA-N
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Description

3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H10N2O4S2 and a molecular weight of 298.34 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with a carboxylic acid group and a sulfamoyl group linked to a pyridine ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is attached through sulfonation reactions, typically using sulfonyl chlorides or sulfonamides.

    Linking the Pyridine Ring: The pyridine ring is linked to the sulfamoyl group through nucleophilic substitution reactions, often using pyridine derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles (amines, alcohols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Halogenated derivatives, substituted amines or alcohols

Scientific Research Applications

3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfamoyl group is known to interact with active sites of enzymes, while the thiophene and pyridine rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid can be compared with similar compounds such as:

    3-[(Pyridin-3-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid: Similar structure but with the pyridine ring attached at a different position.

    3-[(Pyridin-4-ylmethyl)sulfamoyl]furan-2-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.

    3-[(Pyridin-4-ylmethyl)sulfamoyl]benzene-2-carboxylic acid: Similar structure but with a benzene ring instead of a thiophene ring.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their ring structures.

Properties

IUPAC Name

3-(pyridin-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S2/c14-11(15)10-9(3-6-18-10)19(16,17)13-7-8-1-4-12-5-2-8/h1-6,13H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASQQIBCNPIYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNS(=O)(=O)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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